molecular formula C21H15ClF3NO2 B11051082 N-{4-[(2-chlorobenzyl)oxy]phenyl}-4-(trifluoromethyl)benzamide

N-{4-[(2-chlorobenzyl)oxy]phenyl}-4-(trifluoromethyl)benzamide

Cat. No.: B11051082
M. Wt: 405.8 g/mol
InChI Key: OEOPQTPGUNJSKS-UHFFFAOYSA-N
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Description

N-{4-[(2-chlorobenzyl)oxy]phenyl}-4-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a benzamide core substituted with a 2-chlorobenzyl group and a trifluoromethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-chlorobenzyl)oxy]phenyl}-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 4-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-[(2-chlorobenzyl)oxy]aniline under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and the employment of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-chlorobenzyl)oxy]phenyl}-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-[(2-chlorobenzyl)oxy]phenyl}-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2-chlorobenzyl)oxy]phenyl}-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-chlorobenzyl)oxy]-N,N-dimethylbenzamide
  • N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine

Uniqueness

N-{4-[(2-chlorobenzyl)oxy]phenyl}-4-(trifluoromethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H15ClF3NO2

Molecular Weight

405.8 g/mol

IUPAC Name

N-[4-[(2-chlorophenyl)methoxy]phenyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C21H15ClF3NO2/c22-19-4-2-1-3-15(19)13-28-18-11-9-17(10-12-18)26-20(27)14-5-7-16(8-6-14)21(23,24)25/h1-12H,13H2,(H,26,27)

InChI Key

OEOPQTPGUNJSKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)Cl

Origin of Product

United States

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